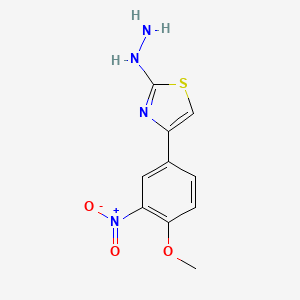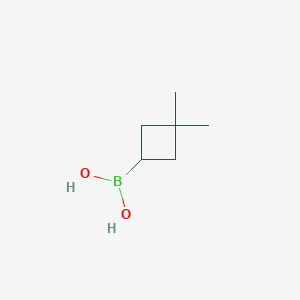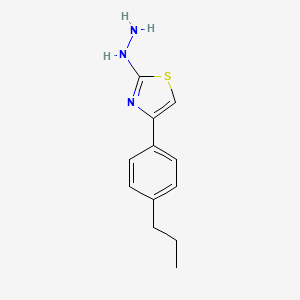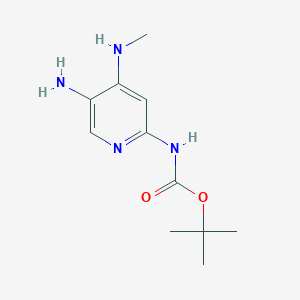![molecular formula C7H4FN3O2 B15052794 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 4-position. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to interact with biological targets, potentially inhibiting key enzymes or signaling pathways involved in disease progression.
Comparación Con Compuestos Similares
5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom, which may affect its interaction with biological targets.
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine:
The unique combination of the fluorine and nitro groups in this compound imparts distinct properties that make it valuable for specific research applications.
Propiedades
Fórmula molecular |
C7H4FN3O2 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10) |
Clave InChI |
KHGHQQCABUPDGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)

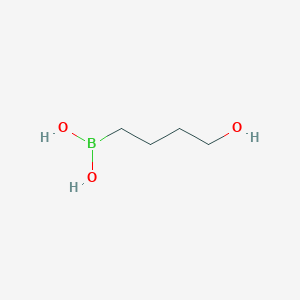
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
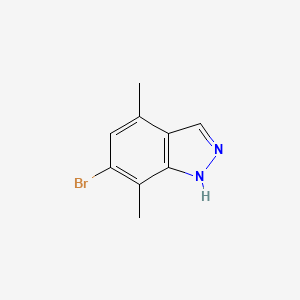
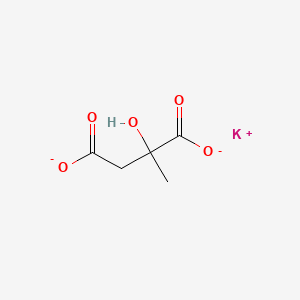
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B15052753.png)
